Foy-251

描述

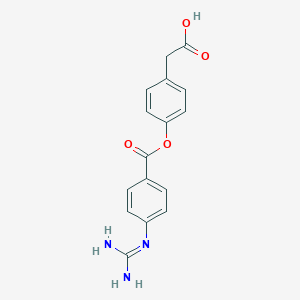

Structure

3D Structure

属性

IUPAC Name |

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKGXPFBKPYFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foy-251 (Nafamostat Mesylate): A Technical Guide to a Broad-Spectrum Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foy-251, also known as nafamostat mesylate, is a synthetic, broad-spectrum serine protease inhibitor. Initially developed and utilized for its potent anticoagulant properties in clinical settings such as hemodialysis and for the treatment of pancreatitis and disseminated intravascular coagulation (DIC), its therapeutic potential has expanded into antiviral and anticancer research.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile against key serine proteases, experimental protocols for its evaluation, and its role in modulating critical signaling pathways.

Mechanism of Action

This compound functions as a potent, reversible, and competitive inhibitor of a wide array of serine proteases.[4] Its inhibitory action involves the formation of a stable, yet reversible, acyl-enzyme intermediate with the serine residue located in the active site of the target protease. This interaction effectively obstructs the enzyme's catalytic activity. The guanidinobenzoyl moiety of nafamostat mimics the natural substrates of these proteases, such as arginine and lysine, which contributes to its high binding affinity and potent inhibition.[4]

Quantitative Inhibitory Profile

Nafamostat exhibits a broad inhibitory spectrum against various serine proteases integral to coagulation, fibrinolysis, inflammation, and viral entry. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for nafamostat against several key proteases, providing a quantitative basis for selecting appropriate concentrations for in vitro and in vivo studies.

| Target Protease | IC50 | Ki | Organism/System |

| Trypsin (bovine pancreatic) | - | 11.5 µM | Bovine |

| Trypsin (bovine pancreatic) | - | 0.4 ± 0.14 nM (overall Ki*) | Bovine |

| TMPRSS2 | 0.27 nM | - | Recombinant Human |

| TMPRSS2 | ~10 nM (EC50) | - | Human Lung Cells (Calu-3) |

| Factor VIIa-Tissue Factor Complex | 0.1 µM | - | Human Plasma |

| SARS-CoV-2 S protein-mediated fusion | ~1-10 nM | - | Human Lung Cells (Calu-3) |

Note: The overall inhibition constant (Ki) reflects the formation of a stable acyl-enzyme intermediate.*

Key Signaling Pathways Modulated by this compound

Nafamostat's broad inhibitory activity allows it to modulate several critical physiological and pathological signaling pathways.

Coagulation Cascade

Nafamostat effectively inhibits key proteases in the coagulation cascade, such as thrombin and Factor Xa, thereby preventing the conversion of fibrinogen to fibrin and exhibiting its anticoagulant effect.[1][5]

Kallikrein-Kinin System

By inhibiting plasma and tissue kallikrein, nafamostat can modulate the kallikrein-kinin system, which is involved in inflammation, pain, and blood pressure regulation.[5][6]

Complement System

Nafamostat has been shown to inhibit the activation of the complement system, a key component of the innate immune response, which can contribute to its anti-inflammatory effects.[7][8][9]

Viral Entry (e.g., SARS-CoV-2)

A significant area of recent research has been the potent inhibition of Transmembrane Serine Protease 2 (TMPRSS2) by nafamostat. TMPRSS2 is a host cell protease crucial for the proteolytic activation of the spike (S) protein of several viruses, including SARS-CoV-2, which is a prerequisite for viral entry into host cells.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Serine Protease Inhibition Assay (General Protocol for Ki Determination)

This protocol outlines a general method for determining the inhibition constant (Ki) of nafamostat against a target serine protease using a chromogenic or fluorogenic substrate.

Materials:

-

Target serine protease

-

Nafamostat mesylate (this compound)

-

Appropriate chromogenic or fluorogenic substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)[12]

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of nafamostat in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of the nafamostat stock solution in assay buffer to achieve a range of desired concentrations.

-

Prepare a working solution of the target serine protease in assay buffer.

-

Prepare a working solution of the substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of nafamostat or vehicle control to the wells.

-

Include wells with enzyme and substrate only (positive control) and wells with substrate only (background control).

-

Pre-incubate the enzyme with nafamostat for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a specific duration. The wavelength will depend on the substrate used.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of nafamostat.

-

Plot the initial velocity against the substrate concentration for each inhibitor concentration.

-

Determine the Michaelis constant (Km) and maximum velocity (Vmax) from the uninhibited reaction.

-

Calculate the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is used to determine the ability of nafamostat to protect host cells from virus-induced cell death.[13][14][15]

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Calu-3 for SARS-CoV-2)

-

Virus stock

-

Nafamostat mesylate

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding:

-

Seed the host cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of nafamostat in cell culture medium.

-

Remove the growth medium from the cells and add the different concentrations of nafamostat.

-

Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).

-

-

Virus Infection:

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within a specific timeframe (e.g., 48-72 hours).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator until CPE is observed in the virus control wells.

-

-

Quantification of CPE:

-

Fix the cells with a suitable fixative (e.g., methanol).

-

Stain the cells with crystal violet solution.

-

Wash the plate to remove excess stain and allow it to dry.

-

Solubilize the stain and measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each nafamostat concentration compared to the cell and virus controls.

-

Determine the 50% effective concentration (EC50), which is the concentration of nafamostat that inhibits viral CPE by 50%.

-

MTS Assay for Cell Viability

The MTS assay is a colorimetric method to assess cell viability and proliferation, often used to determine the cytotoxicity of a compound.[16][17][18]

Materials:

-

Cell line of interest

-

Nafamostat mesylate

-

Cell culture medium

-

96-well cell culture plates

-

MTS reagent

Procedure:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of nafamostat for the desired duration.

-

Include untreated control wells.

-

-

MTS Reagent Addition:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

-

Incubation:

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the 50% cytotoxic concentration (CC50), the concentration of nafamostat that reduces cell viability by 50%.

-

Conclusion

This compound (nafamostat mesylate) is a versatile serine protease inhibitor with a well-established clinical history and a growing portfolio of investigational applications. Its broad-spectrum activity against key enzymes in coagulation, inflammation, and viral entry pathways makes it a valuable tool for researchers and a promising candidate for drug development and repurposing. This technical guide provides a foundational understanding of its biochemical properties and offers detailed protocols to facilitate further research into its therapeutic potential. As our understanding of the intricate roles of serine proteases in health and disease continues to expand, the utility of well-characterized inhibitors like nafamostat will undoubtedly increase.

References

- 1. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nafamostat - Wikipedia [en.wikipedia.org]

- 4. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine protease inhibitor nafamostat given before reperfusion reduces inflammatory myocardial injury by complement and neutrophil inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathophysiological dynamics in the contact, coagulation, and complement systems during sepsis: Potential targets for nafamostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protease inhibitor nafamostat mesilate attenuates complement activation and improves function of xenografts in a discordant lung perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nafamostat Mesylate Blocks Activation of SARS-CoV-2: New Treatment Option for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. pblassaysci.com [pblassaysci.com]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. bitesizebio.com [bitesizebio.com]

The Genesis of a Potent Protease Inhibitor: A Technical Guide to the Discovery and Synthesis of Nafamostat Mesylate

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Nafamostat mesylate, a potent synthetic serine protease inhibitor. Initially developed in Japan, this molecule, also known as FUT-175, has garnered significant attention for its therapeutic applications, ranging from anticoagulation and treatment of acute pancreatitis to its more recent investigation as an antiviral agent. This document details the pivotal experimental protocols, presents key quantitative data in a structured format, and visualizes the complex biological pathways and chemical synthesis through detailed diagrams.

Discovery and Development

Nafamostat mesylate was first synthesized and developed in Japan.[1] It emerged from research focused on creating synthetic protease inhibitors for therapeutic use. Its initial applications were centered on its ability to act as a short-acting anticoagulant, particularly during hemodialysis, and for the management of acute pancreatitis.[1][2] The core of its therapeutic action lies in its broad-spectrum inhibition of serine proteases, which are key enzymes in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[1]

Mechanism of Action

Nafamostat mesylate functions as a potent, reversible, and broad-spectrum inhibitor of several serine proteases.[3] Its mechanism involves trapping the target protease in a stable acyl-enzyme intermediate, which effectively blocks its catalytic activity.[4] This inhibitory action extends to a wide range of proteases, making it a versatile therapeutic agent.

Inhibition of Coagulation and Complement Pathways

Nafamostat mesylate exhibits significant inhibitory effects on key proteases within the coagulation and complement systems. It targets thrombin, plasmin, kallikrein, and Factors VIIa, Xa, and XIIa in the coagulation cascade, thereby exerting its anticoagulant effect.[5] In the complement system, it inhibits C1r and C1s esterase, key components of the classical pathway.[6][7]

References

- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 2. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]

- 4. Nafamostat - Wikipedia [en.wikipedia.org]

- 5. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nafamostat mesylate, a serine protease inhibitor, demonstrates novel antimicrobial properties and effectiveness in Chlamydia-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Foy-251 (Nafamostat): A Technical Guide to its Target Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafamostat, also known as Foy-251, is a synthetic, broad-spectrum serine protease inhibitor with a short half-life, making it suitable for applications requiring precise control.[1] Initially developed and clinically approved in Japan and South Korea for treating acute pancreatitis and as an anticoagulant for disseminated intravascular coagulation (DIC) and during extracorporeal circulation, its utility has expanded into potential antiviral and anti-cancer therapies.[2][3][4] This document provides a comprehensive technical overview of Nafamostat's mechanism of action, its primary protease targets, the quantitative dynamics of this inhibition, and the key signaling pathways it modulates. Detailed experimental protocols for assessing its inhibitory activity are also provided to aid in future research and development.

Mechanism of Action

Nafamostat functions as a fast-acting, reversible, slow tight-binding substrate for a wide array of serine proteases.[2][5] The core mechanism involves the inhibitor trapping the target enzyme in a stable acyl-enzyme intermediate form.[2] The catalytic serine residue of the protease attacks the ester bond of Nafamostat, leading to the formation of a covalent bond with 4-guanidinobenzoic acid (GBA) and the release of the leaving group, 6-amidino-2-naphthol.[6][7] The deacylation step, which would regenerate the active enzyme, is exceptionally slow.[7] This prolonged occupation of the active site results in potent and effective inhibition of the protease's function.[7]

Target Proteases and Quantitative Inhibitory Activity

Nafamostat exhibits potent inhibitory activity against a multitude of serine proteases involved in critical physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and viral entry.[1][8] The quantitative measures of this inhibition, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are summarized below.

Table 1: IC50 Values of Nafamostat for Target Proteases

| Target Protease | IC50 Value | Organism/System | Reference(s) |

| Factor Xa | ~0.1 µM | In vitro (TF-F.VIIa mediated) | [9][10] |

| Kallikrein (Plasma) | 1.2 x 10⁻⁷ M | Purified enzyme | [9] |

| Plasmin | 1.5 x 10⁻⁷ M | Purified enzyme | [9] |

| C1s | 1.0 x 10⁻⁷ M | Purified enzyme | [9] |

| Trypsin | 2.9 x 10⁻⁸ M | Purified enzyme | [9] |

| C1r | 1.0 x 10⁻⁶ M | Purified enzyme | [9] |

| Hepsin | 5 nM | Recombinant human enzyme | [10] |

| HGFA | 150 nM | Recombinant human enzyme | [10] |

| MERS-CoV Fusion | 0.1 µM | Cell-based assay | [11] |

| SARS-CoV-2 Replication | 2.2 nM | Primary human airway epithelia | [12] |

| Listeria monocytogenes HtrA | 6.6 ± 0.4 µM | Purified enzyme | [13] |

Table 2: Ki Values of Nafamostat for Target Proteases

| Target Protease | Ki Value | Organism/System | Reference(s) |

| Tryptase | 95.3 pM | Human | [5][14] |

| Trypsin | 15 nM | - | [14] |

| Trypsin | 11.5 µM | Bovine pancreatic trypsin | [7] |

| HGFA | 25 nM | Recombinant human enzyme | [10] |

Modulation of Key Signaling Pathways

Nafamostat's therapeutic effects stem from its ability to intervene in several critical signaling cascades by inhibiting key enzymatic steps.

Coagulation and Fibrinolytic Systems

Nafamostat is a potent anticoagulant that inhibits multiple proteases within the coagulation cascade, including thrombin, Factor Xa (FXa), Factor XIIa (FXIIa), and Factor VIIa (FVIIa).[3][8] By blocking these key enzymes, it effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation.[8][15] It also inhibits plasmin, a key component of the fibrinolytic system responsible for breaking down clots.[8]

Coronavirus Entry

Recent research has highlighted Nafamostat as a potent inhibitor of viral entry for coronaviruses like MERS-CoV and SARS-CoV-2.[6][11][16] Viral entry is initiated when the virus's spike (S) protein binds to the ACE2 receptor on the host cell.[6] The S protein must then be cleaved by a host protease to activate it for membrane fusion.[17] Transmembrane Protease, Serine 2 (TMPRSS2), a cell surface protease, is crucial for this cleavage and activation step.[6][8] Nafamostat potently inhibits TMPRSS2, thereby blocking S protein priming and preventing the virus from fusing with the host cell membrane.[4][16][18]

Complement and Kallikrein-Kinin Systems

Nafamostat's anti-inflammatory properties are partly due to its inhibition of key proteases in the complement and kallikrein-kinin systems.[8] It inhibits C1r and C1s, components of the C1-esterase in the classical complement pathway, and plasma kallikrein, which is central to the kinin-kallikrein system that mediates inflammation and pain.[8][9]

Experimental Protocols

The following sections detail common methodologies used to characterize the inhibitory effects of Nafamostat.

In Vitro Protease Inhibition Assay

This protocol is a generalized method adapted from established assays for determining the inhibitory activity of compounds against purified serine proteases like trypsin.[9]

-

Objective: To determine the IC50 or Ki of Nafamostat for a specific protease.

-

Materials:

-

Purified target protease (e.g., bovine pancreatic trypsin).

-

Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Nafamostat mesylate stock solution (in DMSO or water).

-

96-well microplate.

-

Spectrophotometer or fluorometer.

-

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of the protease in a suitable cold buffer. Prepare a stock solution of the substrate in the assay buffer. Create a serial dilution of Nafamostat to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the desired concentrations of Nafamostat. Add the protease to all wells (except for substrate-only controls) and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Measure the change in absorbance or fluorescence over time. The rate of substrate cleavage is proportional to the enzyme activity.

-

Analysis: Plot the enzyme activity against the logarithm of the Nafamostat concentration. Fit the data to a dose-response curve to calculate the IC50 value. Ki can be determined using Michaelis-Menten kinetics under varying substrate concentrations.

-

Cell-Cell Fusion Assay for Viral Entry Inhibition

This assay quantitatively measures the ability of an inhibitor to block virus spike protein-mediated membrane fusion, a critical step in viral entry. The Dual Split Protein (DSP) reporter system is a common implementation.[11][16]

-

Objective: To determine the potency of Nafamostat in blocking TMPRSS2-dependent viral S-protein-mediated cell fusion.

-

Materials:

-

Effector Cells: A cell line (e.g., 293FT) engineered to express the viral spike protein (e.g., SARS-CoV-2 S) and one half of a split reporter protein (e.g., DSP8-11).

-

Target Cells: A cell line relevant to infection (e.g., Calu-3 lung cells) that endogenously or exogenously expresses the viral receptor (e.g., ACE2) and the activating protease (e.g., TMPRSS2), along with the other half of the split reporter (e.g., DSP1-7).

-

Nafamostat mesylate.

-

Cell culture reagents and 384-well plates.

-

Luminometer or fluorescence plate reader.

-

-

Procedure:

-

Cell Plating: Seed target cells in a multi-well plate.

-

Inhibitor Treatment: Treat the target cells with various concentrations of Nafamostat for a specified time (e.g., 1 hour).

-

Co-culture: Add the effector cells to the wells containing the treated target cells.

-

Incubation: Co-culture the cells for several hours to allow for cell-cell fusion. If fusion occurs, the two halves of the reporter protein will associate and become functional, generating a measurable signal (e.g., luminescence).

-

Signal Measurement: Add a substrate for the reporter enzyme (if necessary) and measure the signal using a plate reader.

-

Analysis: Normalize the signal to untreated controls. Plot the percentage of fusion inhibition against Nafamostat concentration to determine the EC50 value.

-

In Vitro Virus Infection Assay

This protocol directly assesses the ability of Nafamostat to prevent infection of host cells by live virus.[11][16]

-

Objective: To determine the EC50 of Nafamostat against viral infection in a cell culture model.

-

Materials:

-

Susceptible host cells (e.g., Calu-3).

-

Live virus stock (e.g., SARS-CoV-2).

-

Nafamostat mesylate.

-

Reagents for quantifying viral replication (e.g., RNA extraction kits, primers/probes for qPCR).

-

Appropriate biosafety level (BSL) containment facility.

-

-

Procedure:

-

Cell Seeding: Seed host cells in a multi-well plate and grow to confluency.

-

Pre-treatment: Treat cells with a serial dilution of Nafamostat for a defined period (e.g., 1 hour) prior to infection.

-

Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period that allows for viral entry and replication (e.g., 24-48 hours). The medium can be replaced with fresh medium containing the inhibitor after the initial infection period.

-

Quantification: At the end of the incubation, quantify the extent of viral replication. This is commonly done by lysing the cells, extracting total RNA, and measuring the amount of viral RNA using quantitative real-time PCR (qPCR). Alternatively, the amount of infectious virus released into the supernatant can be measured by plaque assay or TCID50.

-

Analysis: Calculate the percent inhibition of viral replication relative to untreated, infected controls. Determine the EC50 by plotting the percent inhibition against the drug concentration.

-

Conclusion

This compound (Nafamostat) is a versatile and potent serine protease inhibitor with a well-defined mechanism of action. Its ability to target a wide range of proteases, particularly those in the coagulation, complement, and kinin systems, underpins its established clinical use in pancreatitis and DIC.[1][8] Furthermore, its potent inhibition of TMPRSS2 has positioned it as a promising candidate for antiviral therapy against coronaviruses.[4][6] The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers aiming to further explore and harness the therapeutic potential of Nafamostat.

References

- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 2. Nafamostat - Wikipedia [en.wikipedia.org]

- 3. What is Nafamostat Mesilate used for? [synapse.patsnap.com]

- 4. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rpeptide.com [rpeptide.com]

- 6. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]

- 15. mdpi.com [mdpi.com]

- 16. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

- 18. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Nafamostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafamostat mesylate is a synthetic, broad-spectrum serine protease inhibitor with a well-established clinical profile as a short-acting anticoagulant for indications such as disseminated intravascular coagulation (DIC) and pancreatitis. Its multifaceted mechanism of action, centered on the inhibition of numerous trypsin-like serine proteases, has garnered significant research interest for drug repositioning. In vitro studies have elucidated its potent antiviral, anticoagulant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth summary of the in vitro activity of Nafamostat, presenting key quantitative data, detailed experimental methodologies, and visual pathways to support further research and development.

Core Mechanism of Action: Serine Protease Inhibition

Nafamostat functions as a time-dependent, competitive inhibitor of a wide range of serine proteases. Its mechanism involves acting as a slow tight-binding substrate. It competitively binds to the active site of the target protease, where it becomes trapped in a very stable acyl-enzyme intermediate form. This effectively blocks the enzyme's catalytic activity.[1]

Caption: General mechanism of Nafamostat as a serine protease inhibitor.

Antiviral Activity (SARS-CoV-2)

Nafamostat has emerged as one of the most potent in vitro inhibitors of SARS-CoV-2 entry into host cells. Its primary antiviral mechanism is the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease essential for priming the viral Spike (S) protein, which facilitates the fusion of the viral and cellular membranes.[2]

Signaling Pathway: Inhibition of SARS-CoV-2 Cell Entry

The entry of SARS-CoV-2 into lung epithelial cells is a multi-step process. The viral S protein first binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface. Subsequently, TMPRSS2 cleaves the S protein at the S2' site, exposing a fusion peptide that initiates membrane fusion. Nafamostat directly inhibits the proteolytic activity of TMPRSS2, thereby preventing this critical priming step and blocking viral entry.[2][3]

Caption: Nafamostat blocks SARS-CoV-2 entry by inhibiting TMPRSS2 activity.

Quantitative Data: In Vitro Antiviral Potency

Nafamostat's potency is cell-type dependent, showing extremely high activity in lung cells where the TMPRSS2-dependent entry pathway is dominant.[2][3]

| Assay Type | Cell Line / System | Parameter | Value (Nafamostat) | Value (Camostat) | Value (Gabexate) | Citations |

| Biochemical Assay | Recombinant Human TMPRSS2 | IC₅₀ | 0.27 nM | 6.2 nM | 130 nM | [4] |

| Cell Fusion Assay | Calu-3 Cells | EC₅₀ | ~1 - 10 nM | ~10 - 100 nM | Inactive | [2][3] |

| Viral Infection (CPE) | Calu-3 Cells (pretreatment) | EC₅₀ | 6.8 - 11.5 nM | ~66 nM | - | [2] |

| Viral Infection (CPE) | VeroE6/TMPRSS2 Cells | EC₅₀ | ~31.6 µM | - | - | [2] |

Experimental Protocols

This assay measures the ability of a compound to protect host cells from virus-induced death.

-

Cell Seeding: Plate a suitable host cell line (e.g., Calu-3 or Vero E6) in 96-well plates to form a confluent monolayer.[5]

-

Compound Preparation: Prepare serial dilutions of Nafamostat in culture medium.

-

Pretreatment (Optional but recommended): Remove medium from cells and add the Nafamostat dilutions. Incubate for 1 hour at 37°C.[2]

-

Infection: Add SARS-CoV-2 at a predetermined multiplicity of infection (MOI), typically 0.01 to 0.1.[2]

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂. During this time, the virus will replicate and cause cell death (cytopathic effect) in unprotected wells.[5][6]

-

Quantification:

-

Analysis: Calculate the 50% effective concentration (EC₅₀), the drug concentration at which 50% of the cells are protected from viral CPE, by plotting the absorbance against the log of the drug concentration.

This is a cell-free assay to measure the direct inhibition of the enzyme.

-

Assay Preparation: To a 384- or 1536-well black plate, add serial dilutions of Nafamostat (typically dissolved in DMSO) using an acoustic dispenser.[4]

-

Enzyme Addition: Add recombinant human TMPRSS2 protein diluted in an appropriate assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).[4][8]

-

Incubation: Incubate the enzyme and inhibitor together for a set period (e.g., 30-60 minutes) at room temperature to allow for binding.[9]

-

Substrate Addition: Initiate the reaction by adding a fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC.[4]

-

Signal Detection: Measure the increase in fluorescence (e.g., excitation at 340-355 nm, emission at 440-450 nm) over time using a plate reader. The signal is generated as TMPRSS2 cleaves the substrate, releasing the fluorescent AMC group.[4][9]

-

Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by comparing the reaction rates in the presence of Nafamostat to the vehicle control.

Caption: Experimental workflow for the biochemical TMPRSS2 inhibition assay.

Anticoagulant Activity

Nafamostat exerts broad anticoagulant effects by inhibiting multiple serine proteases within the coagulation cascade. This includes key factors in the intrinsic, extrinsic, and common pathways.

Signaling Pathway: Inhibition of the Coagulation Cascade

Nafamostat inhibits the extrinsic pathway by targeting the Tissue Factor-Factor VIIa (TF-FVIIa) complex.[10] It also inhibits factors in the intrinsic pathway, such as Factor XIIa and plasma kallikrein, and the common pathway, including thrombin.[2][11][12][13]

Caption: Nafamostat inhibits multiple targets in the coagulation cascade.

Quantitative Data: In Vitro Anticoagulant Potency

While widely used as an anticoagulant, specific in vitro inhibition constants for all targets are not consolidated in single reports. However, key inhibitory activities have been quantified.

| Target Protease / Complex | Assay Type | Parameter | Value | Citations |

| TF-Factor VIIa Complex | Biochemical | Kᵢ | 2.0 x 10⁻⁷ M (200 nM) | [10] |

| TF-Factor VIIa Complex | Biochemical | IC₅₀ | 1.5 x 10⁻⁷ M (150 nM) | [10] |

| Trypsin (Bovine) | Biochemical | Kᵢ* (overall) | 0.4 nM | [1] |

| Factor XIIa | Biochemical | - | Potent Inhibition | [11][12] |

| Plasma Kallikrein | Biochemical | - | Potent Inhibition | [11] |

| Factor Xa | Biochemical | - | Not inhibited¹ | [10] |

¹At concentrations that inhibit the TF-FVIIa complex.

Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

-

Plasma Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.[14]

-

Incubation with Inhibitor: In a coagulometer cuvette, mix PPP with various concentrations of Nafamostat or a vehicle control. Incubate for a defined period (e.g., 1-5 minutes) at 37°C.

-

Activation: Add an aPTT reagent containing a contact activator (e.g., silica, ellagic acid) and phospholipids. Incubate for a further 3-5 minutes at 37°C to allow for the activation of the intrinsic pathway.

-

Initiation of Clotting: Add pre-warmed calcium chloride (CaCl₂) to the mixture. This reverses the effect of the citrate anticoagulant and allows the coagulation cascade to proceed.

-

Measurement: The coagulometer measures the time (in seconds) required for a fibrin clot to form.

-

Analysis: An increase in the aPTT clotting time relative to the control indicates inhibition of the intrinsic and/or common pathways.

Anti-inflammatory & Immunomodulatory Effects

Nafamostat demonstrates significant anti-inflammatory properties through the inhibition of proteases involved in inflammatory signaling, including the complement and kallikrein-kinin systems, and by modulating key intracellular pathways like NF-κB.

Signaling Pathway: Inhibition of NF-κB Activation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor for inflammatory cytokine production. In a resting state, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon receiving an inflammatory stimulus, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. In vitro studies show Nafamostat can prevent the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activity.

Caption: Nafamostat inhibits NF-κB signaling by blocking IκBα phosphorylation.

Quantitative Data: In Vitro Anti-inflammatory Effects

Quantitative data on direct cytokine inhibition is limited, but studies consistently show a reduction in inflammatory markers.

| System / Model | Effect Measured | Result | Citations |

| Simulated Extracorporeal Circuit | Neutrophil elastase release | Significant prevention of release | |

| Simulated Extracorporeal Circuit | Complement C3a levels | Significantly lower levels vs. control | |

| Gallbladder Cancer Cells | Radiation-induced NF-κB activity | Suppressed activity | |

| Murine Asthma Model (Concept derived from) | NF-κB activation | Blocks activation | [2] |

Anticancer Activity

Recent in vitro research has explored the potential of Nafamostat as an anticancer agent, particularly in fibrosarcoma. The proposed mechanisms include the induction of cell cycle arrest and apoptosis, and the inhibition of pathways crucial for invasion and metastasis.[10]

Quantitative Data: Effects on HT1080 Fibrosarcoma Cells

Studies using the human fibrosarcoma cell line HT1080 have demonstrated that Nafamostat reduces cell viability, induces apoptosis, and downregulates key metastatic enzymes.[10]

| Cell Line | Treatment Duration | Parameter | 250 µM Nafamostat | 500 µM Nafamostat | Citations |

| HT1080 | 48 hours | Cell Viability (vs Ctrl) | 67.2% of control | 33.0% of control | [10] |

| HT1080 | 48 hours | Viable Cells | 75.3% (vs 88.1% control) | 68.2% (vs 88.1% control) | [10] |

| HT1080 | 48 hours | Apoptotic Cells (Total) | Increased vs. control | Increased vs. control | [10] |

| HT1080 | 48 hours | G2/M Phase Arrest | Significant increase | Significant increase | [10] |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Culture: Seed HT1080 cells in a 96-well plate and allow them to adhere overnight.[10]

-

Treatment: Treat cells with varying concentrations of Nafamostat (e.g., 1 µM to 500 µM) for specified durations (e.g., 24, 48, 72 hours).[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the solution at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

-

Analysis: Express cell viability as a percentage relative to the untreated control cells. Calculate IC₅₀ values where applicable.

References

- 1. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting the intrinsic pathway of coagulation with a factor XII-targeting RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Factor XII/XIIa inhibitors: Their discovery, development, and potential indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nafamostat mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of nafamostat mesilate as anticoagulation during cardiopulmonary bypass for early surgery in patients with active infective endocarditis complicated by stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nafamostat mesilate reduces blood-foreign surface reactions similar to biocompatible materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of Foy-251: A Technical Guide to a New Frontier in Serine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy-251, the active metabolite of the clinically approved drug camostat mesylate, has garnered significant attention as a potent inhibitor of the transmembrane protease, serine 2 (TMPRSS2). This enzyme plays a critical role in the entry of various viruses, including SARS-CoV-2, into host cells. The mechanism of action of this compound involves the covalent modification of the active site serine of TMPRSS2, leading to its irreversible inhibition. This unique mechanism has spurred considerable interest in the development of structural analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the structural analogues of this compound, focusing on their structure-activity relationships, synthesis, and biological evaluation.

Core Concepts: Mechanism of Action

This compound, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is a serine protease inhibitor. Its inhibitory activity against TMPRSS2 is a two-stage process that begins with reversible binding to the enzyme's active site, followed by the formation of a covalent bond with the catalytic serine residue.[1][2] This acylation of the active site effectively and irreversibly inactivates the enzyme, preventing it from cleaving its natural substrates. In the context of viral entry, TMPRSS2 is responsible for cleaving the spike protein of viruses like SARS-CoV-2, a crucial step for the fusion of the viral and host cell membranes.[3][4] By inhibiting TMPRSS2, this compound and its analogues block this essential activation step, thereby preventing viral entry into the host cell.[5]

Quantitative Data on this compound and Structural Analogues

The inhibitory potency of this compound and its analogues against TMPRSS2 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and a selection of its structural analogues, highlighting the impact of C-terminal modifications on inhibitory activity.[6][7][8][9]

| Compound | Structure | Modification from this compound | TMPRSS2 IC50 (nM) |

| This compound (GBPA) | 4-(4-guanidinobenzoyloxy)phenylacetic acid | - | 33.3 - 70.3 |

| Camostat | 4-[(dimethylamino)carbonyl]phenyl 4-guanidinobenzoate | N,N-dimethylamide at C-terminus | 2.7 - 6.2 |

| Analogue 1c | 4-(4-guanidinobenzamido)benzoic acid | Amide linkage replacing ester | ~1-3 |

| Analogue 1d | 4-(4-guanidinobenzamido)phenylacetic acid | Amide linkage and phenylacetic acid moiety | ~1-3 |

| Nafamostat | 6-amidino-2-naphthyl 4-guanidinobenzoate | Naphthyl ester with amidino group | 0.27 |

Experimental Protocols

Synthesis of C-Terminal Analogues of Camostat

This protocol describes a general approach for the synthesis of C-terminal analogues of camostat, where the ester linkage is replaced with an amide bond.

Materials:

-

4-Guanidinobenzoic acid hydrochloride

-

Appropriate aniline or aminophenylacetic acid derivative

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-guanidinobenzoic acid hydrochloride (1 equivalent) in DMF, add the desired aniline or aminophenylacetic acid derivative (1.1 equivalents), BOP (1.2 equivalents), and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide analogue.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

TMPRSS2 Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant human TMPRSS2 using a fluorogenic substrate.[10]

Materials:

-

Recombinant human TMPRSS2

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

-

Test compounds (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add 5 µL of each compound dilution. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.

-

Add 10 µL of recombinant TMPRSS2 (final concentration, e.g., 1 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration, e.g., 10 µM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

SARS-CoV-2 Pseudovirus Neutralization Assay

This assay evaluates the ability of a compound to inhibit the entry of SARS-CoV-2 into host cells using a replication-defective pseudovirus system.[11][12][13][14]

Materials:

-

HEK293T cells

-

HEK293T-ACE2 cells (stably expressing human ACE2)

-

SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles carrying a reporter gene (e.g., luciferase or GFP)

-

Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (if using luciferase reporter)

-

Luminometer or fluorescence microscope

Procedure:

-

Seed HEK293T-ACE2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

-

Prepare serial dilutions of the test compounds in complete DMEM.

-

Pre-incubate the serially diluted compounds with the SARS-CoV-2 pseudovirus for 1 hour at 37°C.

-

Remove the culture medium from the HEK293T-ACE2 cells and infect with the compound-virus mixture.

-

Incubate the cells for 48-72 hours at 37°C.

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. If using a GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope.

-

Calculate the percentage of neutralization for each compound concentration relative to the virus-only control.

-

Plot the percentage of neutralization against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of TMPRSS2-Mediated Viral Entry

Caption: TMPRSS2-mediated entry of SARS-CoV-2 and its inhibition by this compound analogues.

Experimental Workflow for TMPRSS2 Inhibition Assay

References

- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. pnas.org [pnas.org]

- 5. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genemedi.net [genemedi.net]

- 12. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Foy-251 (Nafamostat Mesylate): An In-Depth Technical Guide for Anticoagulation Research

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Foy-251, scientifically known as nafamostat mesylate, is a synthetic, broad-spectrum serine protease inhibitor.[1] Initially developed in Japan, it is recognized for its potent anticoagulant and anti-inflammatory properties.[2] Marketed under trade names such as Futhan and FUT-175, nafamostat mesylate has been clinically utilized, particularly in Japan and South Korea, as an anticoagulant during extracorporeal circulation procedures like hemodialysis and cardiopulmonary bypass.[2][3] Its rapid onset of action and remarkably short half-life of approximately 8 minutes make it a valuable agent in clinical settings where precise and regional anticoagulation is required, especially for patients with a high risk of bleeding.[3][4] Beyond its established use in anticoagulation, nafamostat is being investigated for a range of other therapeutic applications, including the treatment of acute pancreatitis, disseminated intravascular coagulation (DIC), and as a potential antiviral agent.[1][3] This guide provides a detailed technical overview of this compound, focusing on its core application in anticoagulation research.

Mechanism of Action: A Multi-Targeted Approach to Anticoagulation

This compound exerts its anticoagulant effect by inhibiting a wide array of serine proteases that are crucial components of the blood coagulation cascade.[5] Its primary mechanism involves acting as a slow tight-binding substrate, effectively trapping the target protease in a stable acyl-enzyme intermediate, which leads to the inhibition of the enzyme's activity.[1]

The coagulation cascade is a series of enzymatic reactions that result in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound interferes with this process at multiple key points:

-

Inhibition of Thrombin (Factor IIa): Thrombin is a critical enzyme in the final steps of coagulation, responsible for converting fibrinogen to fibrin, the primary component of a blood clot. Nafamostat directly inhibits thrombin activity.[2][4]

-

Inhibition of Factor Xa: Factor Xa is a key enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for the conversion of prothrombin to thrombin. This compound is a potent inhibitor of Factor Xa.[2][5]

-

Inhibition of the Intrinsic Pathway: this compound inhibits Factor XIIa, a key initiator of the intrinsic pathway.[4][6] It also demonstrates inhibitory activity against kallikrein, another component of the contact activation system.[6]

-

Inhibition of the Extrinsic Pathway: Research has shown that nafamostat can inhibit the Tissue Factor-Factor VIIa (TF-FVIIa) complex, which is the primary initiator of the extrinsic pathway.[7]

By targeting these multiple proteases, this compound effectively disrupts the amplification of the coagulation cascade, leading to a potent anticoagulant effect.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the coagulation cascade and the key points of inhibition by this compound.

Caption: Coagulation cascade and inhibitory targets of this compound.

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound against various serine proteases involved in coagulation and fibrinolysis.

| Target Enzyme | Parameter | Value | Species | Reference |

| Tissue Factor-Factor VIIa Complex | IC50 | 1.5 x 10⁻⁷ M | Human | [7] |

| Tissue Factor-Factor VIIa Complex | Ki | 2.0 x 10⁻⁷ M | Human | [7] |

| Trypsin | Ki | 11.5 µM | Bovine | [8] |

| Trypsin | Ki* (overall inhibition) | 0.4 ± 0.14 nM | Bovine | [8] |

| Hepsin | IC50 | 0.005 µM | Human | [9] |

| HGFA | Ki | 0.025 µM | Unknown | [9] |

| HGFA | IC50 | 0.15 µM | Unknown | [9] |

Note: Data for direct inhibition of Thrombin, Factor Xa, and Factor XIIa by this compound in terms of IC50 and Ki values are not consistently reported in the readily available literature. The provided data for the TF-FVIIa complex indicates its potent inhibitory effect on the extrinsic pathway.

Experimental Protocols for In Vitro Anticoagulation Assays

The following are detailed methodologies for key in vitro assays to evaluate the anticoagulant properties of this compound.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: The aPTT test measures the time it takes for a clot to form after the addition of a contact activator (e.g., silica, kaolin) and phospholipids to a plasma sample.

Materials:

-

Platelet-poor plasma (PPP) from healthy donors, anticoagulated with 3.2% sodium citrate.

-

This compound stock solution of known concentration.

-

aPTT reagent (containing a contact activator and phospholipids).

-

0.025 M Calcium Chloride (CaCl₂) solution.

-

Coagulometer or a water bath at 37°C and a stopwatch.

-

Plastic test tubes and pipettes.

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound in the PPP to achieve a range of final concentrations to be tested. Include a vehicle control (plasma with the solvent used for this compound).

-

Incubation: Pipette 100 µL of the plasma sample (with or without this compound) into a test tube. Add 100 µL of the aPTT reagent.

-

Incubate the mixture for 3-5 minutes at 37°C to allow for the activation of contact factors.

-

Initiation of Clotting: Add 100 µL of pre-warmed 0.025 M CaCl₂ to the mixture and simultaneously start the timer.

-

Clot Detection: Record the time in seconds for a fibrin clot to form. This can be done visually by tilting the tube or automatically by a coagulometer.

-

Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound. A dose-dependent prolongation of the aPTT is expected.

Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways of coagulation.

Principle: The PT test measures the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) to a plasma sample.

Materials:

-

Platelet-poor plasma (PPP) from healthy donors, anticoagulated with 3.2% sodium citrate.

-

This compound stock solution.

-

PT reagent (thromboplastin).

-

Coagulometer or a water bath at 37°C and a stopwatch.

-

Plastic test tubes and pipettes.

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound in PPP. Include a vehicle control.

-

Incubation: Pipette 100 µL of the plasma sample into a test tube and incubate at 37°C for 1-2 minutes.

-

Initiation of Clotting: Add 200 µL of pre-warmed PT reagent to the plasma sample and start the timer.

-

Clot Detection: Record the time in seconds for a fibrin clot to form.

-

Data Analysis: Plot the clotting time against the this compound concentration. A prolongation of the PT would indicate inhibition of the extrinsic and/or common pathways.

Chromogenic Anti-Factor Xa Assay

This assay specifically measures the inhibition of Factor Xa activity.

Principle: A known amount of excess Factor Xa is added to a plasma sample containing the inhibitor. The residual, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the inhibitor's activity.

Materials:

-

Platelet-poor plasma (PPP).

-

This compound stock solution.

-

Factor Xa reagent.

-

Chromogenic substrate specific for Factor Xa.

-

Reaction buffer.

-

Microplate reader capable of reading absorbance at 405 nm.

-

37°C incubator.

Procedure:

-

Sample and Reagent Preparation: Prepare serial dilutions of this compound in PPP. Prepare the Factor Xa and chromogenic substrate reagents according to the manufacturer's instructions.

-

Reaction Incubation: In a microplate well, add the plasma sample containing this compound.

-

Add a known excess of Factor Xa reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 2-5 minutes) to allow this compound to inhibit Factor Xa.

-

Chromogenic Reaction: Add the pre-warmed chromogenic substrate to each well to initiate the color development.

-

Measurement: After a further incubation period at 37°C, measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of a Factor Xa inhibitor. The concentration of active this compound can be determined by comparing the absorbance of the test samples to the standard curve. The results are often expressed as % inhibition of Factor Xa activity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro anticoagulant activity of this compound.

Caption: Experimental workflow for this compound anticoagulation studies.

Conclusion

This compound (nafamostat mesylate) is a potent, multi-targeted anticoagulant with a well-defined mechanism of action as a serine protease inhibitor. Its ability to inhibit key enzymes in the intrinsic, extrinsic, and common pathways of the coagulation cascade underscores its efficacy. The short biological half-life of this compound is a significant clinical advantage, allowing for precise control over its anticoagulant effects and making it particularly suitable for applications requiring regional anticoagulation, such as in extracorporeal circuits. For researchers and drug development professionals, this compound serves as an important reference compound and a subject of ongoing investigation for various therapeutic indications beyond its established use. The experimental protocols outlined in this guide provide a solid foundation for the in vitro characterization of its anticoagulant properties, enabling further exploration of its therapeutic potential.

References

- 1. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of nafamostat mesilate on coagulation and fibrinolysis in hepatic resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nafamostat mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin [pubmed.ncbi.nlm.nih.gov]

- 6. Test of the month: The chromogenic antifactor Xa assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Xa Assays [practical-haemostasis.com]

- 8. Efficacy and safety of nafamostat mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kallikrein directly interacts with and activates Factor IX, resulting in thrombin generation and fibrin formation independent of Factor XI - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of Nafamostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafamostat, a broad-spectrum serine protease inhibitor, has emerged as a promising antiviral candidate with a multifaceted mechanism of action.[1] Primarily recognized for its potent inhibition of Transmembrane Protease Serine 2 (TMPRSS2), a host cell factor crucial for the entry of numerous viruses, Nafamostat demonstrates significant potential in combating viral infections.[2][3] This technical guide provides an in-depth analysis of the antiviral properties of Nafamostat, consolidating in vitro, in vivo, and clinical data. It details the experimental methodologies employed in key studies and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, this document visualizes the core mechanisms and experimental workflows through detailed diagrams to provide a comprehensive understanding of Nafamostat's antiviral potential for researchers and drug development professionals.

Core Mechanism of Antiviral Action

Nafamostat's principal antiviral activity stems from its inhibition of host cell serine proteases, particularly TMPRSS2.[2][3] Many viruses, including coronaviruses and influenza viruses, rely on TMPRSS2 to cleave and activate their surface glycoproteins, a critical step for viral fusion with the host cell membrane and subsequent entry.[4] By blocking TMPRSS2, Nafamostat effectively prevents this viral activation, thereby inhibiting infection at its earliest stage.[5] Beyond its direct antiviral action, Nafamostat also exhibits anti-inflammatory and anticoagulant properties, which may offer additional therapeutic benefits in the context of viral diseases that involve systemic inflammation and coagulopathy, such as severe COVID-19.[2]

In Vitro Antiviral Activity

A substantial body of in vitro research has demonstrated Nafamostat's potent and broad-spectrum antiviral effects. Studies have consistently shown its ability to inhibit the replication of various clinically relevant viruses in different cell culture models.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies, highlighting Nafamostat's efficacy against different viruses.

Table 1: Antiviral Activity of Nafamostat against Coronaviruses

| Virus | Cell Line | Assay Type | Endpoint | EC50 / IC50 | Reference(s) |

| SARS-CoV-2 | Calu-3 | Viral Infection | Viral RNA reduction | ~10 nM | [6][7][8] |

| Calu-3 | Cell Fusion (DSP) | Fusion inhibition | 1-10 nM | [5][6] | |

| VeroE6/TMPRSS2 | Viral Infection | CPE reduction | ~30 µM | [4] | |

| MERS-CoV | Calu-3 | Viral Infection | Viral entry inhibition | <1 nM | [9] |

| Calu-3 | Cell Fusion (DSP) | Fusion inhibition | Potent inhibition | [4] | |

| HCoV-229E | hSAEpCs | Viral Shedding | qPCR | Significant reduction at 10 µM | [10] |

| HCoV-NL63 | hSAEpCs | Viral Shedding | qPCR | Significant reduction at 10 µM | [10] |

Table 2: Antiviral Activity of Nafamostat against Influenza Virus

| Virus Strain | Cell Line | Assay Type | Endpoint | Efficacy | Reference(s) |

| Influenza A (H1N1)pdm09 | HTE | Viral Titer | Reduction of viral release | Significant reduction at 10 µg/ml | [11] |

| HNE | Viral Titer | Reduction of viral release | Significant reduction at 10 µg/ml | [11] | |

| Influenza A (H3N2) | HTE | Viral Titer | Reduction of viral release | Significant reduction | [11] |

| HNE | Viral Titer | Reduction of viral release | Significant reduction | [11] |

Key Experimental Protocols

This protocol is a synthesis of methodologies described in studies evaluating Nafamostat's efficacy against SARS-CoV-2.[6][12]

-

Cell Culture: Human lung epithelial Calu-3 cells are cultured in DMEM-F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.

-

Drug Treatment: The medium is replaced with DMEM-F12 containing 0.2% Bovine Serum Albumin (BSA) and antibiotics. Nafamostat is added at various concentrations in a serial dilution. Control wells receive the vehicle (e.g., DMSO) without the drug.

-

Viral Infection: Cells are infected with a SARS-CoV-2 strain at a multiplicity of infection (MOI) of 0.1.

-

Incubation: The infected cells are incubated for a specified period (e.g., 48 or 72 hours).

-

Endpoint Measurement:

-

Antiviral Efficacy: Viral replication is quantified by measuring viral RNA in the cell supernatant using RT-qPCR or by assessing virus-induced cytopathic effect (CPE). For reporter viruses (e.g., expressing mCherry), fluorescence is measured. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[12]

-

Cytotoxicity: Cell viability in parallel mock-infected, drug-treated wells is measured using a CellTiter-Glo (CTG) assay to determine the half-maximal cytotoxic concentration (CC50).[12]

-

This protocol is based on the methodology used to identify Nafamostat as a potent inhibitor of MERS-CoV S protein-mediated membrane fusion.[9][13]

-

Cell Line Preparation:

-

Effector Cells: 293FT cells are engineered to stably express the MERS-CoV Spike (S) protein and one part of a split reporter system (e.g., DSP8-11, containing Renilla luciferase (RL) fragments 156-311).

-

Target Cells: 293FT cells are engineered to express the MERS-CoV receptor (CD26), TMPRSS2, and the other part of the split reporter (e.g., DSP1-7, containing RL fragments 1-155).

-

-

Co-culture and Drug Treatment: Effector and target cells are co-cultured in a 384-well plate in the presence of serially diluted Nafamostat or control compounds.

-

Fusion Event: If membrane fusion occurs, the two parts of the split reporter protein combine within the fused cells, reconstituting a functional Renilla luciferase enzyme.

-

Signal Quantification: After a defined incubation period, the luciferase activity is measured using a luminometer.

-

Data Analysis: A reduction in luminescence in the presence of Nafamostat indicates inhibition of S protein-mediated cell-cell fusion. The IC50 value is determined from the dose-response curve.

This protocol describes a biochemical assay to directly measure the inhibitory activity of Nafamostat against the TMPRSS2 enzyme.[1][14][15]

-

Assay Preparation: The assay is performed in a 384-well or 1536-well black plate.

-

Component Addition:

-

A fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC) is dispensed into the wells.

-

Nafamostat or other test compounds, dissolved in DMSO, are added.

-

Recombinant human TMPRSS2 protein diluted in an assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20) is added to initiate the reaction.

-

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 1 hour).

-

Fluorescence Measurement: The cleavage of the fluorogenic substrate by TMPRSS2 releases a fluorescent signal (AMC), which is measured using a plate reader at an excitation of ~340 nm and an emission of ~440 nm.

-

Inhibition Calculation: The reduction in fluorescence in the presence of Nafamostat compared to a vehicle control indicates enzymatic inhibition. The IC50 value is calculated from the concentration-response data.

In Vivo Antiviral Efficacy

Preclinical studies in animal models have provided evidence for Nafamostat's antiviral efficacy in a living organism.

Quantitative Data Summary

Table 3: In Vivo Antiviral Activity of Nafamostat

| Virus | Animal Model | Treatment | Outcome | Reference(s) |

| SARS-CoV-2 | K18-hACE2 transgenic mice | 60 and 100 mg/kg MDB-601a-NM (modified Nafamostat) | Improved survival rates and weight loss compared to Nafamostat-treated group. No viral replication detected in brain tissue. | [16][17][18] |

| Ad5-hACE2 transduced mice | 20 mg/kg Nafamostat (intraperitoneal) | Reduced lung tissue virus titers. | [19] | |

| Influenza A (H1N1)pdm09 | Mice | 30 mg/kg/day Nafamostat (intraperitoneal) | Reduced viral titers in lung washes. | [11][20][21] |

Key Experimental Protocols

This protocol is a generalized representation of in vivo studies with Nafamostat.[16][19]

-

Animal Model: K18-hACE2 transgenic mice, which express human ACE2 and are susceptible to SARS-CoV-2 infection, are commonly used.

-

Drug Administration: Nafamostat (or a modified formulation) is administered to the mice, typically via subcutaneous or intraperitoneal injection, at specified doses and schedules.

-

Viral Challenge: Mice are intranasally inoculated with a defined dose of SARS-CoV-2.

-

Monitoring: Animals are monitored daily for weight loss and survival.

-

Endpoint Analysis: At a predetermined time post-infection, tissues (e.g., lungs, brain) are harvested to quantify viral load (via qPCR or plaque assay) and to assess tissue pathology through histopathological analysis.

Clinical Studies

The promising preclinical data for Nafamostat, particularly against SARS-CoV-2, prompted its evaluation in clinical trials for the treatment of COVID-19.

Summary of Clinical Trial Findings

Clinical trial results for Nafamostat in COVID-19 patients have been mixed, with some studies suggesting potential benefits in specific patient populations.

Table 4: Summary of Key Clinical Trials of Nafamostat for COVID-19

| Trial Identifier/Reference | Phase | Patient Population | Key Findings |

| NCT04623021 [22] | Phase II | Hospitalized patients with moderate to severe COVID-19 pneumonia | No significant difference in time to clinical improvement in the overall population. In a subgroup of high-risk patients (NEWS ≥7), Nafamostat showed a shorter median time to clinical improvement (11 vs 14 days) and a higher recovery rate. 28-day mortality was 1.9% for Nafamostat vs 8.0% for standard of care. |

| ASCOT (NEJM Evidence) [23] | Randomized Clinical Trial | Hospitalized, non-critically ill patients with COVID-19 | 93% posterior probability that Nafamostat reduced the odds of death or organ support. However, the trial stopped early and did not meet prespecified stopping criteria. |

| RACONA (J Clin Med) | Randomized, Double-Blind, Placebo-Controlled | Hospitalized COVID-19 patients | Showed a good safety profile. The study was underpowered to determine efficacy due to strict inclusion/exclusion criteria. |

| Meta-analysis (Multiple studies) | N/A | Hospitalized COVID-19 patients | No significant difference in mortality or disease progression. Increased risk of hyperkalemia was noted. |

Common Clinical Trial Methodology

Clinical trials evaluating Nafamostat for COVID-19 have generally followed a randomized controlled design.[22][24]

-

Study Design: Typically, these are open-label or double-blind, randomized, controlled trials.

-

Patient Population: Hospitalized adult patients with confirmed COVID-19 pneumonia of varying severity.

-

Intervention: The intervention group receives standard of care (SOC) plus Nafamostat mesylate, usually administered as a continuous intravenous infusion (e.g., 0.1 to 0.2 mg/kg/h).[24]

-

Control: The control group receives SOC alone.

-

Primary Outcome: A common primary outcome is the time to clinical improvement, often measured using a seven-category ordinal scale of clinical status.

-

Secondary Outcomes: These may include changes in the National Early Warning Score (NEWS), duration of hospitalization, mortality rate at a specific time point (e.g., 28 days), changes in viral load, and the incidence of adverse events.

Visualizations

Signaling Pathways and Mechanisms

Caption: Nafamostat inhibits viral entry by blocking TMPRSS2-mediated cleavage of the viral spike protein.

Experimental Workflows

Caption: Workflow for determining the in vitro antiviral efficacy (EC50) and cytotoxicity (CC50) of Nafamostat.

Logical Relationships

Caption: Logical progression of Nafamostat research from preclinical discovery to clinical development.

Conclusion

Nafamostat has demonstrated compelling antiviral activity against a range of respiratory viruses in preclinical models, primarily through the potent inhibition of the host protease TMPRSS2. Its efficacy in vitro, particularly against SARS-CoV-2 and MERS-CoV, is notable, with inhibitory concentrations being achievable in clinical settings. While in vivo studies support its antiviral potential, clinical trial results in COVID-19 patients have been inconclusive, though they suggest a potential benefit in high-risk populations. The main safety concern identified in clinical use is the risk of hyperkalemia. The comprehensive data presented in this guide underscores the therapeutic promise of Nafamostat as a host-targeted antiviral agent. Further research, potentially focusing on optimized delivery methods, combination therapies, and patient stratification, is warranted to fully elucidate its clinical utility in treating viral diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nafamostat is expected to prevent the transmission of new coronavirus infection (COVID-19) | EurekAlert! [eurekalert.org]

- 6. biorxiv.org [biorxiv.org]

- 7. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]